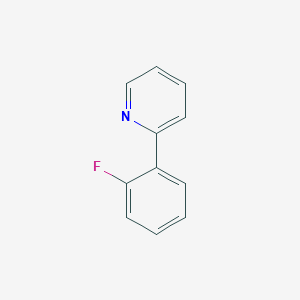

2-(2-Fluorophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAOECAKLGBAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431818 | |

| Record name | 2-(2-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89346-48-5 | |

| Record name | 2-(2-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 2 Fluorophenyl Pyridine Systems

General Reactivity of Pyridine (B92270) and Fluorophenyl Moieties

The reactivity of 2-(2-Fluorophenyl)pyridine is fundamentally dictated by the electronic properties of its two constituent aromatic systems: the pyridine ring and the fluorophenyl ring.

The pyridine moiety is an electron-deficient (π-deficient) heterocycle due to the high electronegativity of the nitrogen atom. This has several consequences for its reactivity. Firstly, the nitrogen atom possesses a lone pair of electrons in an sp2 hybrid orbital, which confers basic properties upon the molecule and allows it to act as a ligand in transition metal catalysis. Secondly, the electron-deficient nature of the ring deactivates it towards electrophilic aromatic substitution, which typically requires harsh conditions. Conversely, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the C2 (α) and C4 (γ) positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.

The fluorophenyl moiety is characterized by the strong carbon-fluorine (C-F) bond, which is the strongest single bond to carbon. This high bond dissociation energy makes the C-F bond generally unreactive and challenging to cleave. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the phenyl ring. However, it also possesses lone pairs that can be donated to the ring through a mesomeric effect (+M). In halobenzenes, the inductive effect typically dominates, deactivating the ring towards electrophilic substitution. The C-F bond's inertness means that its functionalization often requires specialized strategies, most notably transition-metal-catalyzed C-F bond activation.

In the combined this compound system, the pyridine ring's nitrogen atom can act as an internal directing group, guiding the reactivity of the fluorophenyl ring in transition metal-catalyzed reactions, particularly C-H activation at the ortho-position of the phenyl ring.

Transition Metal-Catalyzed Reactivity

Transition metal catalysis is a cornerstone for the functionalization of this compound, enabling the selective activation of otherwise inert C-H and C-F bonds. The pyridine nitrogen atom plays a crucial role as a coordinating site for the metal center, directing the catalyst to specific positions and facilitating key bond-breaking and bond-forming events. This directed catalysis allows for a range of transformations that would be difficult to achieve through traditional synthetic methods.

The pyridine nitrogen in this compound can act as a directing group, facilitating the activation of the C-H bond at the C2' position of the phenyl ring. This process, known as cyclometalation, is a pivotal step in many catalytic cycles. Two primary mechanistic pathways are considered for this C-H activation: Concerted Metalation-Deprotonation (CMD) and oxidative addition followed by reductive elimination.

The Concerted Metalation-Deprotonation (CMD) mechanism is a common pathway for C-H activation reactions catalyzed by high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). This pathway avoids the formation of a metal hydride intermediate. Instead, it proceeds through a single, cyclic transition state where the C-H bond is cleaved and the new carbon-metal bond is formed concurrently. An external or internal base, often a carboxylate ligand like acetate, assists in the deprotonation of the C-H bond.

The mechanism can be generalized as follows:

Coordination of the pyridine nitrogen to the metal center.

Formation of a σ-complex between the metal and the target C-H bond.

A base, frequently a carboxylate anion bound to the metal, abstracts the proton through a six-membered cyclic transition state. Simultaneously, the carbon atom forms a bond with the electron-deficient metal center.

Computational and experimental studies have shown that the CMD pathway is often lower in energy compared to other mechanisms like oxidative addition, making it a favored route. The rate of the reaction can be influenced by the pKa of the carboxylate base used.

Oxidative addition and reductive elimination are fundamental steps in many organometallic catalytic cycles.

Oxidative Addition is a reaction where a metal complex with a vacant coordination site inserts into a covalent bond (e.g., C-H), leading to an increase in both the formal oxidation state and the coordination number of the metal center. For a C-H bond, the process involves the initial formation of an agostic interaction or σ-complex, followed by the cleavage of the C-H bond to form new metal-carbon and metal-hydride bonds. This pathway is more common for electron-rich, low-valent metal centers.

Reductive Elimination is the microscopic reverse of oxidative addition. In this step, two cis-disposed ligands on the metal center couple to form a new bond, while the metal's oxidation state and coordination number decrease. This is often the final, product-forming step in a catalytic cycle. For instance, after C-H activation and subsequent functionalization (e.g., arylation), the newly formed aryl groups on the metal center can undergo reductive elimination to yield a C-C coupled product and regenerate the active catalyst.

For this compound, a catalytic cycle could involve the oxidative addition of the C-H bond to a metal center, followed by a functionalization step, and conclude with reductive elimination to release the product.

The activation of the strong C-F bond in the fluorophenyl moiety of this compound is a significant challenge due to its high bond dissociation energy. However, transition metal complexes, particularly those of nickel and palladium, have been developed to mediate this transformation. The mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center.

Once the C-F bond is activated, forming a metal-aryl and a metal-fluoride species, various functionalization reactions can occur. A notable application is hydrodefluorination (HDF), where the fluorine atom is replaced by hydrogen. Zhang et al. demonstrated a palladium-catalyzed ortho-selective HDF of multifluorophenyl-pyridine substrates using triethylsilane as the hydride source. Nickel complexes have also been shown to be efficient precatalysts for the hydrodefluorination of fluoropyridines.

| Catalyst System | Substrate Type | Transformation | Key Findings |

| Pd(OAc)₂ / BrettPhos | Multifluorophenyl-pyridines | Hydrodefluorination (HDF) | High ortho-selectivity; wide substrate range. |

| [Ni(iPrPN)(COD)] | 2-Fluoropyridines | Hydrodefluorination (HDF) | Efficient under mild conditions; a Ni(II) fluoride (B91410) intermediate was identified. |

| Rhodium silyl (B83357) complex | Fluorinated heteroaromatics | Borylation | Net borylation of a C–F bond after reaction with a diborane. |

These methods provide pathways to selectively modify the fluorophenyl ring, offering access to compounds that are difficult to synthesize otherwise.

While the fluorophenyl ring requires metal catalysis for functionalization, the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the C2 or C4 position. If this compound is further substituted with a halogen on the pyridine ring (e.g., at the 6-position), this site becomes activated for SNAr.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, particularly through delocalization of the negative charge onto the ring nitrogen. Subsequent elimination of the leaving group restores aromaticity.

Microwave irradiation has been shown to dramatically reduce reaction times for the nucleophilic substitution of halopyridines with various sulfur, oxygen, and carbon nucleophiles.

| Halogen at C2 of Pyridine | Nucleophile | Solvent | Reaction Time (Microwave) | Yield (%) |

| I | PhSNa | HMPA | 0.5 min | 99 |

| Br | PhSNa | HMPA | 3 min | 99 |

| Cl | PhSNa | HMPA | 3 min | 98 |

| F | PhSNa | HMPA | 3 min | 98 |

| F | PhCH₂OH | NMP | 3 min | 89 |

This table presents representative data on the reactivity of 2-halopyridines with various nucleophiles under microwave irradiation, adapted from related studies. HMPA = Hexamethylphosphoramide, NMP = N-Methyl-2-pyrrolidone.

Mechanistic Pathways of C-H Activation

Reaction Kinetics and Thermodynamic Analyses

Investigations into the reactivity of 2-phenylpyridine (B120327) systems and their fluorinated analogues have provided a foundational understanding of the factors governing their chemical transformations, particularly in the context of cyclometalation and other C-H activation reactions. While specific quantitative kinetic and thermodynamic data for this compound are not extensively documented, general principles derived from related systems offer valuable insights.

Reaction Kinetics

The kinetics of C-H activation in phenylpyridine derivatives are often studied to elucidate reaction mechanisms. For analogous compounds, studies have shown that the reaction rates can be influenced by several factors, including the nature of the metal catalyst, the solvent, the temperature, and the electronic properties of the substituents on the aromatic rings.

For instance, in palladium-catalyzed C-H functionalization reactions, the rate-determining step is often the C-H bond cleavage. The presence of a fluorine substituent, such as in this compound, is expected to influence the reaction kinetics. The electron-withdrawing nature of fluorine can affect the acidity of the C-H bonds and the stability of reaction intermediates, thereby altering the activation energy of the reaction. However, without specific experimental data, these effects remain qualitative.

Thermodynamic Analyses

The thermodynamics of reactions involving this compound, particularly C-H and C-F bond activation, are of significant interest. The formation of cyclometalated products is generally a thermodynamically favorable process, driven by the formation of a stable chelate ring.

The key thermodynamic parameters of interest are the enthalpy (ΔH) and entropy (ΔS) of reaction.

Entropy (ΔS): The entropy change is related to the change in the degree of disorder of the system. In cyclometalation reactions, the formation of a more ordered cyclic product from acyclic reactants typically results in a decrease in entropy (a negative ΔS).

The spontaneity of a reaction is determined by the Gibbs free energy change (ΔG), which is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS. For a reaction to be spontaneous, ΔG must be negative.

While computational studies on similar molecular systems have been performed to estimate these thermodynamic quantities, experimentally determined values for this compound are not currently available in the literature. Such data would be invaluable for a more complete understanding of its reactivity and for the rational design of catalytic processes.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed literature, it is not possible to provide quantitative data tables for its reaction kinetics and thermodynamics at this time. Further experimental research is required to determine these important parameters.

Coordination Chemistry and Organometallic Complexes of 2 2 Fluorophenyl Pyridine

Ligand Design and Denticity

The coordination behavior of 2-(2-Fluorophenyl)pyridine is primarily dictated by the presence of the nitrogen atom in the pyridine (B92270) ring and the potential for activation of the C-H bond on the fluorophenyl ring.

Role of the Pyridine Nitrogen as a Ligand

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of nonbonding electrons, enabling it to function as a Lewis base and coordinate to a wide variety of metal ions. wikipedia.org Pyridine and its derivatives are classified as L-type, two-electron donor ligands. researchwithnj.com The coordination of the pyridine nitrogen is a fundamental step in the formation of complexes with metals such as iridium, copper, gold, and nickel. wikipedia.orgresearchwithnj.comnih.gov The basicity of the pyridine nitrogen, which influences the strength of the metal-ligand bond, is a key factor in the stability and properties of the resulting complexes. researchwithnj.com In the context of this compound, the electronic influence of the 2-fluorophenyl substituent can modulate the electron density on the pyridine nitrogen, thereby fine-tuning its donor properties.

Bidentate and Multidentate Ligand Architectures

While coordination can occur solely through the pyridine nitrogen, this compound is most famously utilized as a bidentate, monoanionic ligand in a coordination mode known as cyclometalation. nih.govresearchgate.net In this arrangement, the ligand coordinates to the metal center through both the pyridine nitrogen atom (an N-donor) and a carbon atom of the fluorophenyl ring (a C-donor), forming a stable five-membered chelating ring. This C^N-type bidentate coordination is achieved through an intramolecular C-H bond activation, typically at the ortho position of the phenyl ring. nih.gov

This chelating behavior is central to the formation of highly stable organometallic complexes, particularly with d-block metals like iridium(III). researchgate.netnih.gov The resulting cyclometalated structure imparts significant thermodynamic and kinetic stability to the complex. While this compound itself is a bidentate ligand, it can be incorporated into larger, more complex multidentate ligand frameworks to create specific coordination geometries and functionalities. researchgate.netub.edu

Synthesis of Metal Complexes

The synthesis of metal complexes using this compound often involves direct reaction with a metal salt or precursor, leading to the formation of organometallic compounds with distinct geometries and properties.

Iridium(III) Cyclometalated Complexes

The synthesis of cyclometalated iridium(III) complexes with this compound and its derivatives is a well-established area of research. A common synthetic route involves the reaction of an iridium(III) salt, typically iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O), with an excess of the this compound ligand. researchgate.net The reaction is often carried out in a high-boiling point solvent mixture, such as 2-ethoxyethanol (B86334) and water, under reflux conditions. ijcrcps.com

This initial step typically yields a chloro-bridged dimeric species, [Ir(Fppy)₂(µ-Cl)]₂, where 'Fppy' represents the cyclometalated 2-(2-fluorophenyl)pyridinate anion. urfu.ru This dimer serves as a crucial intermediate for the synthesis of a wide array of mononuclear iridium complexes. The bridging chloride ligands in the dimer can be readily substituted by reacting it with an ancillary ligand, such as acetylacetonate (B107027) (acac) or a bipyridine, to afford the final, stable mononuclear complex, often formulated as [Ir(Fppy)₂(N^N)]⁺ or Ir(Fppy)₂(L^X). ijcrcps.com This modular approach allows for the systematic tuning of the photophysical and electronic properties of the final iridium complex.

Table 1: Synthetic Steps for Iridium(III) Cyclometalated Complexes

| Step | Reactants | Product | Conditions |

| 1. Dimer Formation | IrCl₃·xH₂O + this compound | Chloro-bridged Ir(III) dimer | Reflux in 2-ethoxyethanol/water |

| 2. Monomer Synthesis | Chloro-bridged Ir(III) dimer + Ancillary Ligand (e.g., acacH) | Mononuclear Ir(III) complex | Reflux with a weak base (e.g., Na₂CO₃) |

Copper(I) and Gold(I) Complexes

The synthesis of copper(I) and gold(I) complexes with pyridine-containing ligands is of interest for applications in catalysis and materials science. For copper(I), complexes can be synthesized by reacting a copper(I) source, such as [Cu(MeCN)₄]ClO₄, with the pyridine-based ligand in the presence of other ancillary ligands like phosphines. While direct examples with this compound are not extensively detailed, analogous syntheses with pentafluorophenyl copper and pyridine yield tetranuclear or mononuclear species depending on the stoichiometry. ijcrcps.com The reaction of [C₆F₅Cu]₄ with pyridine ligands demonstrates the coordination of the pyridine nitrogen to the copper center. ijcrcps.com

For gold(I), a common precursor is [AuCl(tht)] (tht = tetrahydrothiophene) or related species like [Au(C₆F₅)(tht)]. Reaction of these precursors with pyridine-containing ligands leads to the displacement of the labile tht ligand and formation of the desired gold(I)-pyridine complex. For instance, reacting [Au(C₆F₅)(tht)] with 2,2':6',2"-terpyridine yields the complex [Au(C₆F₅)(η¹-terpy)], where the gold is coordinated to one of the pyridine rings. The synthesis of gold(I) complexes often results in linear geometries, a characteristic feature of d¹⁰ metal ions.

Nickel(II) Complexes and Coordination Geometry

Nickel(II) complexes featuring pyridine-based ligands have been synthesized and exhibit a variety of coordination geometries. The synthesis typically involves the reaction of a nickel(II) salt, such as NiCl₂·6H₂O or Ni(OAc)₂·4H₂O, with the ligand in a suitable solvent like ethanol (B145695) or methanol (B129727).

The resulting coordination geometry of the Ni(II) center is highly dependent on the stoichiometry and the steric and electronic properties of the ligands involved. Common geometries for Ni(II), a d⁸ metal ion, include octahedral, square planar, and tetrahedral.

Octahedral: Six-coordinate, high-spin octahedral complexes are frequently formed, especially with smaller ligands and coordinating anions or solvent molecules. Syntheses of Ni(II) complexes with pyridine derivatives and azide (B81097) ions have yielded dimeric structures with distorted octahedral geometry around each nickel center. Similarly, complexes with certain hydrazone or di-imine ligands also adopt octahedral geometries.

Square Planar: Four-coordinate, low-spin square planar complexes are also common, particularly with bidentate ligands that impose a planar geometry. The choice of ligand can favor a square planar arrangement over a tetrahedral one.

Five-Coordinate: Geometries such as square pyramidal or trigonal bipyramidal can be achieved with specifically designed polydentate aminopyridine ligands.

The subtle balance of ligand field strength, steric hindrance, and crystal packing forces determines the final coordination geometry of the nickel(II) complex.

Table 2: Common Geometries of Nickel(II) Complexes with Pyridine-type Ligands

| Coordination Geometry | Coordination Number | Typical Spin State | Ligand Examples |

| Octahedral | 6 | High-spin | Pyridine, Azide, Hydrazones |

| Square Planar | 4 | Low-spin | Bidentate π-radical monoanions |

| Square Pyramidal | 5 | High-spin | Polydentate aminopyridines |

Ruthenium(II), Osmium(II), Rhodium(III), and Cobalt(III) Complexes

Complexes of this compound and its derivatives with d⁶ metal ions like Ruthenium(II), Osmium(II), Rhodium(III), and Cobalt(III) are typically characterized by a distorted octahedral geometry. The strong σ-donating character of the deprotonated carbon atom in the cyclometalated ligand leads to a strong ligand field, which is crucial for the photophysical properties of these complexes.

Ruthenium(II) Complexes : Cyclometalated Ruthenium(II) complexes derived from 2-phenylpyridine (B120327) analogues are well-studied. The synthesis often involves the reaction of a ruthenium precursor, such as RuCl₃·xH₂O or a [Ru(arene)Cl₂]₂ dimer, with the this compound ligand. These complexes are of significant interest for their potential applications in light-emitting devices and as photosensitizers.

Osmium(II) Complexes : Research on Osmium(II) complexes with fluorinated phenylpyridines, such as 2-(2,4-difluorophenyl)pyridine (B1338927) (Hdfppy), provides significant insight into the chemistry of this compound complexes. For instance, cyclometalated osmium complexes with the formula [Os(dfppy)₂(CO)₂] have been synthesized. nih.gov The electron-withdrawing fluorine atoms on the cyclometalated ligand can enhance the metal-to-ligand charge transfer (MLCT) character in the excited state, leading to improved quantum yields for luminescence. nih.gov These Osmium(II) complexes often exhibit panchromatic absorption from the UV to the near-infrared (NIR) region. uzh.ch

Rhodium(III) Complexes : Bis-cyclometalated Rhodium(III) complexes with 2-phenylpyridine and its derivatives have been prepared, often featuring an ancillary ligand like a β-diketone. rsc.org The complexation of RhCl₃ with phenylpyridine-type ligands can proceed via C-H bond activation to yield cyclometalated structures. rsc.org The resulting complexes can exhibit aggregation-induced emission (AIE), where solid-state phosphorescence is enhanced due to specific intermolecular interactions, such as phenyl-pyridyl π-π stacking, which can block non-emissive decay pathways. rsc.org

Cobalt(III) Complexes : Cobalt(III) can form stable octahedral complexes with various pyridine-based ligands. While less common in the context of cyclometalation compared to heavier d⁶ metals, Co(III) complexes with ligands derived from 2-acetylpyridine (B122185) have been synthesized where the ligand coordinates in a tridentate fashion. The coordination environment is typically a distorted octahedron.

Platinum Complexes

Square planar Platinum(II) complexes featuring cyclometalated 2-phenylpyridine derivatives are among the most extensively studied due to their applications as phosphorescent emitters in organic light-emitting diodes (OLEDs).

The synthesis of these complexes, with the general formula (C^N)Pt(O^O) where C^N is the cyclometalated this compound and O^O is an ancillary ligand like a β-diketonate, typically follows a two-step procedure. First, the reaction of K₂PtCl₄ with the this compound ligand precursor (HC^N) leads to the formation of a chloride-bridged dimer, [(C^N)Pt(μ-Cl)]₂. acs.org This dimer is then cleaved by a β-diketone, such as acetylacetone (B45752) (acacH), to yield the final monomeric complex. acs.org The resulting complexes are generally stable and exhibit strong luminescence. acs.orguoi.gr The emission originates from a mixed triplet ligand-centered (³LC) and metal-to-ligand charge transfer (³MLCT) state. acs.org

Structural Elucidation of Coordination Compounds

X-ray Crystallographic Analysis of Metal Complexes

For cyclometalated complexes, X-ray analysis confirms the C-H activation and the formation of the metal-carbon bond. Studies on related complexes have revealed key structural features:

Osmium(II) Complexes : The crystal structure of an isomer of [Os(dfppy)₂(CO)₂], where dfppy is 2-(2,4-difluorophenyl)pyridine, confirmed a distorted octahedral geometry around the Os(II) center and showed that the complex possesses an intrinsic C₂ rotational axis. nih.gov

Rhodium(III) and Iridium(III) Complexes : Structures of bis-cyclometalated Rh(III) and Ir(III) phenylpyridine complexes show distorted octahedral geometries. rsc.org Crystal packing analyses reveal various non-covalent interactions, such as π-π stacking between pyridyl and phenyl rings, which can significantly influence the solid-state properties of the material. rsc.org

Platinum(II) Complexes : X-ray diffraction of cyclometalated Pt(II) complexes confirms the expected square-planar geometry. uoi.grkpfu.ru In some cases, these complexes can form dimers in the crystal lattice with short Pt-Pt contacts, which leads to different photophysical properties compared to the monomeric species. kpfu.ru

Below is a table of selected structural data for a related Osmium(II) complex.

| Selected Structural Data for an Isomer of [Os(dfppy)₂(CO)₂] | |

|---|---|

| Parameter | Value |

| Coordination Geometry | Distorted Octahedral |

| Symmetry | C₂ rotational axis |

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)

A combination of spectroscopic techniques is essential for characterizing these complexes, both in solution and in the solid state.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these complexes in solution.

¹H NMR : Confirms the coordination of the ligand to the metal. Upon cyclometalation, the proton signals of the this compound ligand show characteristic shifts. For example, in Pt(II) complexes, the H-6 proton of the pyridyl ring often appears at a low field (downfield shift) due to its proximity to the metal center. acs.org

¹³C NMR : Provides information about the carbon skeleton of the complex. The signal for the metalated carbon atom is a key indicator of cyclometalation.

¹⁹F NMR : This is particularly useful for fluorinated ligands like this compound, as the fluorine chemical shift is sensitive to the electronic environment and can confirm changes upon coordination.

IR Spectroscopy : Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of the ligands. It is especially useful for complexes containing ancillary ligands like carbon monoxide (CO) or cyanide (CN). For example, in carbonyl complexes such as [Os(dfppy)₂(CO)₂], the strong ν(CO) stretching bands in the IR spectrum (typically around 2000 cm⁻¹) confirm the presence and coordination mode of the CO ligands. nih.gov

UV-Vis Absorption Spectroscopy : Electronic absorption spectroscopy provides insights into the electronic structure of the complexes. The spectra typically show two main types of transitions:

Ligand-Centered (LC) Transitions : Intense absorption bands in the ultraviolet region (250–350 nm) are assigned to π→π* transitions within the aromatic rings of the this compound and other ligands.

Metal-to-Ligand Charge Transfer (MLCT) Transitions : Broader, less intense bands in the visible region (400–550 nm) are characteristic of MLCT transitions, involving the promotion of an electron from a metal-based d-orbital to a ligand-based π*-orbital. nih.gov The energy of these transitions is sensitive to the nature of the metal, the substituents on the ligand, and the solvent. nih.gov

The table below summarizes typical spectroscopic data for related cyclometalated complexes.

| Representative Spectroscopic Data for Phenylpyridine-type Complexes | ||

|---|---|---|

| Technique | Feature | Typical Range / Observation |

| ¹H NMR | Pyridyl H-6 Signal | Downfield shift upon coordination |

| IR | ν(CO) stretch (for carbonyl complexes) | ~1900-2100 cm⁻¹ |

| UV-Vis | π→π* (LC) | 250-350 nm (High ε) |

| UV-Vis | ¹MLCT | 400-550 nm (Lower ε) |

Dynamic Behavior and Fluxionality in Metal Complexes

Fluxionality refers to dynamic processes in molecules that lead to the interchange of chemically or magnetically non-equivalent atoms or groups. In the context of this compound complexes, this can involve isomerization or ligand rearrangement processes.

A notable example of dynamic behavior is observed in Osmium(II) complexes. Cyclometalated osmium complexes of the type [Os(dfppy)₂(CO)₂] can exist as different isomers. One isomer, which possesses a C₂ rotational axis, can undergo a slow isomerization in solution at elevated temperatures. nih.gov This process results in a thermodynamic product that has a different coordination arrangement, formed by a 180-degree rotation of one of the cyclometalated ligands around the Os(II) metal center. nih.gov Such dynamic equilibria can be studied using techniques like variable-temperature NMR spectroscopy, which can be used to determine the energy barriers and rates of these exchange processes. This fluxional behavior highlights the dynamic nature of the coordination sphere in these octahedral complexes.

Photophysical and Spectroscopic Properties of 2 2 Fluorophenyl Pyridine Complexes

Luminescence and Phosphorescence Characteristics

The luminescence of iridium(III) complexes is a result of phosphorescence, a process where the molecule emits light from a triplet excited state. This process is facilitated by the strong spin-orbit coupling introduced by the heavy iridium atom, which promotes intersystem crossing from the singlet to the triplet state. The emission color and efficiency of these complexes are highly dependent on the nature of the ligands.

Complexes of iridium(III) with fluorinated phenylpyridine ligands are known for their tunable emission colors and often high quantum yields. While specific data for complexes solely containing the 2-(2-fluorophenyl)pyridine ligand is limited in publicly available literature, extensive research on the closely related 2-(2,4-difluorophenyl)pyridine (B1338927) (dfppy) ligand provides valuable insights. The introduction of fluorine atoms generally leads to a blue shift in the emission wavelength due to the electron-withdrawing nature of fluorine, which lowers the energy of the highest occupied molecular orbital (HOMO) to a greater extent than the lowest unoccupied molecular orbital (LUMO), thus widening the HOMO-LUMO gap.

For instance, heteroleptic iridium(III) complexes with the formula [Ir(dfppy)2(L)], where L is an ancillary ligand, have been synthesized and characterized. These complexes are often luminescent, though their quantum yields can vary significantly depending on the ancillary ligand. For example, a series of complexes with pyridine-2-aldoxime (B213160) and its derivatives as ancillary ligands were found to be luminescent but with low quantum yields nih.govnih.gov. In contrast, other ancillary ligands can lead to very high quantum yields.

The emission of these complexes typically originates from a mixed triplet metal-to-ligand charge transfer (³MLCT) and ligand-centered (³LC) excited state. The exact nature of the emissive state can be fine-tuned by modifying both the cyclometalating and ancillary ligands.

| Complex | Emission Wavelength (λem) in nm | Photoluminescence Quantum Yield (ΦPL) | Solvent | Reference |

|---|---|---|---|---|

| [Ir(dfppy)2(pyridine-2-aldoxime)] | 468 | Low | Acetonitrile | nih.govnih.gov |

| [Ir(dfppy)2(di-2-pyridylketoxime)] | 494 | Low | Acetonitrile | nih.govnih.gov |

| [Ir(Fppy)2(dmb)]+ | Not specified | ~1.0 | Acetonitrile | acs.org |

| [Ir(ppy)2L]PF6 (L = 4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine) | 562 | 0.05 | Acetonitrile | mdpi.com |

| [Ir(ppy)2L]PF6 (L = 4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine) | 562 | 0.19 | Dichloromethane | mdpi.com |

Note: The data presented is for complexes with the closely related 2-(2,4-difluorophenyl)pyridine (dfppy or F2ppy) and monofluorinated 2-phenylpyridine (B120327) (Fppy) ligands, as specific data for this compound complexes is limited.

The excited-state lifetime (τ) is a crucial parameter for phosphorescent emitters, influencing their efficiency and application suitability. Iridium(III) complexes typically exhibit lifetimes in the microsecond range, characteristic of phosphorescence from a triplet state. The quantum efficiency of these materials is a measure of the ratio of emitted photons to absorbed photons and is directly related to the photoluminescence quantum yield.

For complexes of the type [Ir(Xppy)2(NN)]+, where Xppy is a fluorinated phenylpyridine and NN is a diimine ancillary ligand, high emission efficiencies have been reported. For example, the complex [Ir(Fppy)2(dmb)]+ (where dmb is 4,4'-dimethyl-2,2'-bipyridine) was found to have an impressive quantum yield of approximately 1 acs.org. This high efficiency is attributed to the mixed ³MLCT/³LC character of the excited state.

The lifetime of the excited state is sensitive to the molecular structure and the surrounding environment. Factors that promote non-radiative decay pathways will shorten the lifetime and reduce the quantum efficiency.

| Complex | Excited-State Lifetime (τ) in µs | Quantum Efficiency | Solvent/Matrix | Reference |

|---|---|---|---|---|

| [Ir(Fppy)2(dmb)]+ | Not Specified | High (Φ ≈ 1) | Acetonitrile | acs.org |

Note: Data is for a monofluorinated 2-phenylpyridine complex, highlighting the potential for high quantum efficiency in such systems.

Influence of Fluorine Substitution on Photophysical Behavior

The introduction of fluorine atoms into the 2-phenylpyridine ligand has a profound effect on the photophysical properties of the resulting metal complexes. The strong electron-withdrawing nature of fluorine atoms stabilizes the HOMO level of the complex more significantly than the LUMO. This widening of the HOMO-LUMO energy gap typically results in a blue shift of the emission wavelength.

Furthermore, fluorine substitution can enhance the photoluminescence quantum yield. This is often attributed to a reduction in non-radiative decay rates due to the suppression of vibrational modes associated with C-H bonds, which are replaced by more rigid C-F bonds. The position and number of fluorine substituents allow for the fine-tuning of the emission color and efficiency. For example, complexes with the 2-(2,4-difluorophenyl)pyridine ligand often exhibit blue-shifted emissions compared to their non-fluorinated counterparts nih.govnih.gov.

Electronic Absorption Spectra and Transitions

The electronic absorption spectra of iridium(III) complexes with fluorinated 2-phenylpyridine ligands exhibit several characteristic bands. Intense absorption bands in the ultraviolet region (around 250-300 nm) are typically assigned to spin-allowed π → π* ligand-centered (LC) transitions. Weaker absorption bands in the near-UV and visible regions (350-450 nm) are attributed to a combination of spin-allowed singlet metal-to-ligand charge transfer (¹MLCT) and ligand-to-ligand charge transfer (¹LLCT) transitions mdpi.com. The low-energy tails of these absorptions can extend into the visible region and are associated with spin-forbidden triplet transitions (e.g., ³MLCT), which are weakly allowed due to the strong spin-orbit coupling of the iridium center.

For a series of [Ir(F2ppy)2(L)] complexes, intense absorption bands were observed around 251-255 nm, assigned to π → π* transitions, while weaker bands around 365-375 nm were attributed to charge transfer transitions nih.govnih.gov.

Electrochemical Behavior of Ligands and Complexes

Cyclic voltammetry is a common technique used to investigate the electrochemical properties of these complexes, providing information about their oxidation and reduction potentials. The oxidation process in these iridium(III) complexes is generally assigned to the removal of an electron from a mixed metal-ligand orbital with significant Ir(d) character (HOMO). The reduction process is typically ligand-based, involving the addition of an electron to a π* orbital of one of the ligands (LUMO).

The introduction of electron-withdrawing fluorine atoms to the phenylpyridine ligand makes the complex more difficult to oxidize and easier to reduce. This is reflected in a shift of the oxidation potential to more positive values and the reduction potential to less negative values. The electrochemical properties are crucial for understanding the electronic structure and for designing materials for applications such as OLEDs, where the injection of charge carriers is a key process. The HOMO-LUMO energy gap can be estimated from the electrochemical data and often correlates with the optical energy gap determined from absorption and emission spectra nih.gov.

Structure-Property Relationships in Luminescent Complexes

The luminescent properties of cyclometalated iridium(III) complexes are intimately linked to their molecular structure. The relationship between the structure and the resulting photophysical properties is a key area of research for the rational design of new materials with desired characteristics.

Several key structural factors influence the luminescence of this compound complexes:

Nature of the Ancillary Ligand: The electronic and steric properties of the ancillary ligand have a significant impact on the emission energy, quantum yield, and lifetime. Ancillary ligands can modify the energy levels of the frontier molecular orbitals and influence the degree of mixing between MLCT and LC states.

Position of Fluorine Substitution: While this article focuses on this compound, the position of the fluorine atom on the phenyl ring can fine-tune the electronic properties. Substitution at different positions can lead to variations in the HOMO-LUMO gap and, consequently, the emission color.

By systematically modifying these structural parameters, it is possible to design complexes with tailored emission colors, high quantum efficiencies, and appropriate excited-state lifetimes for specific applications.

Theoretical and Computational Studies on 2 2 Fluorophenyl Pyridine

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 2-(2-fluorophenyl)pyridine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its ground-state optimized geometry. nih.govmostwiedzy.pl These calculations yield key structural parameters, including bond lengths, bond angles, and the dihedral angle between the pyridine (B92270) and fluorophenyl rings.

The presence of the electron-donating substituent on the pyridine ring can influence the geometry and electronic properties. nih.gov DFT calculations provide insights into the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which reveals the electrophilic and nucleophilic sites of the molecule. bohrium.com For related halogenated pyridine derivatives, studies show that DFT is effective in optimizing molecular structures and calculating thermodynamic properties. nih.gov

Interactive Table: Representative DFT Calculation Parameters for Aromatic Heterocycles Note: This table is illustrative of typical computational setups and does not represent specific data for this compound due to a lack of published results.

Excited State Calculations (e.g., Time-Dependent Density Functional Theory)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the electronic excited states of molecules, providing information on absorption and emission properties. rsc.orgrsc.org For this compound, TD-DFT calculations would predict its vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions (e.g., π → π* or n → π*). nih.govchemrxiv.org

These calculations are crucial for understanding the molecule's photophysical behavior. rsc.org For instance, in studies of similar pyridine-containing systems, TD-DFT has been used to rationalize experimental UV-Vis absorption spectra and to understand how substituents and solvent effects alter the electronic transitions. bohrium.comnih.gov Analysis of the molecular orbitals involved in these transitions can reveal charge-transfer (CT) character in the excited state. rsc.org

Mechanistic Computational Studies for Reaction Pathways

Computational chemistry provides powerful tools for elucidating reaction mechanisms. rsc.orgnih.gov For reactions involving this compound, such as its synthesis via cross-coupling or its participation in C-F bond activation, DFT calculations can be used to map the potential energy surface. nih.govresearchgate.net This involves locating and calculating the energies of reactants, transition states, intermediates, and products.

By determining the energy barriers (activation energies) for different possible pathways, the most likely reaction mechanism can be identified. nih.gov For example, computational studies on related Frustrated Lewis Pair (FLP) chemistry have explored concerted versus stepwise (SN1-type) pathways for C-F bond activation. nih.gov Although no specific mechanistic studies for this compound were found, these methods would be directly applicable.

Molecular Dynamics Simulations to Understand Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into intermolecular interactions, conformational changes, and solvent effects. bohrium.com An MD simulation of this compound, either in a condensed phase or interacting with a biological target, would involve numerically solving Newton's equations of motion for the atoms in the system.

For example, MD simulations have been used to investigate the interactions of pyridine-thiazole hybrids with the active site of a protease, confirming the stability of binding poses identified through molecular docking. nih.govstrath.ac.uk Similarly, reactive force field (ReaxFF) MD simulations have been employed to study the combustion mechanisms of pyridine. ucl.ac.uk Such simulations could be used to understand how this compound interacts with solvent molecules or other chemical species.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity and electronic properties. scirp.org The HOMO is the primary electron donor, while the LUMO is the primary electron acceptor.

Interactive Table: Key Global Reactivity Descriptors from HOMO-LUMO Energies Note: This table defines parameters that would be calculated from HOMO-LUMO energies for this compound, but specific values are not available in the literature.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts)

Quantum mechanical calculations are frequently used to predict spectroscopic data, most notably NMR chemical shifts (¹H, ¹³C, ¹⁹F), which is invaluable for structure verification. mdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing against a standard compound (e.g., tetramethylsilane).

The accuracy of these predictions depends on the level of theory, basis set, and proper consideration of solvent effects and molecular conformation. nih.govuni-muenchen.de While machine learning methods are emerging as a faster alternative to QM calculations, DFT remains a benchmark for accuracy. mdpi.com For this compound, such calculations would predict the chemical shifts for each unique proton, carbon, and the fluorine atom, which could then be compared to experimental spectra to confirm its structure.

Detailed Literature Search Reveals No Available Data for Supramolecular Analysis of this compound

A comprehensive and targeted search of scientific databases and literature has been conducted to gather information on the supramolecular chemistry and crystal engineering of the compound this compound. The search was structured to find specific experimental data corresponding to self-assembly principles, intermolecular interactions, hydrogen bonding networks, π-π stacking, halogen bonding, crystal packing, polymorphism, and the design of supramolecular assemblies involving this specific molecule.

Despite extensive efforts, the search has concluded that there is no publicly available, published research detailing the crystal structure of this compound. The determination of a molecule's crystal structure through techniques such as single-crystal X-ray diffraction is a prerequisite for the detailed and accurate analysis of its supramolecular architecture, including the specific intermolecular interactions requested.

While general information on related compounds—such as other fluorinated pyridines, phenylpyridines, and various pyridine derivatives—is available, these findings cannot be accurately extrapolated to this compound. The precise nature of supramolecular interactions and crystal packing is highly sensitive to the specific substitution pattern and electronic properties of the molecule . For example, a study on the rotational barriers of N-benzyl-2-(2-fluorophenyl)pyridinium bromides has been noted, but this work focuses on a derivative cation in solution and does not provide information on the crystal structure of the neutral parent compound.

Without experimental crystal structure data, a scientifically accurate and thorough discussion of the topics outlined in the request is not possible. The generation of an article based on speculation or data from related but distinct molecules would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the supramolecular chemistry and crystal engineering of this compound cannot be generated at this time due to the absence of the necessary foundational research in the scientific literature.

Advanced Applications in Materials Science and Catalysis

Catalytic Ligands in Organic Transformations

The utility of 2-(2-Fluorophenyl)pyridine as a ligand in transition metal catalysis is a growing area of research. The presence of the fluorine atom and the pyridine (B92270) nitrogen atom allows for fine-tuning of the electronic and steric properties of metal complexes, thereby influencing their catalytic activity, selectivity, and efficiency.

Role of Fluorinated Pyridine Ligands in Transition Metal Catalysis

Fluorinated pyridine ligands, such as this compound, play a crucial role in transition metal catalysis by modifying the properties of the metallic center. The high electronegativity of the fluorine atom can create a more electron-deficient metal center, which can enhance its reactivity in various catalytic cycles. This electronic effect can influence the oxidative addition and reductive elimination steps, which are fundamental in many cross-coupling reactions.

Transition metal complexes featuring pyridine-based ligands are widely employed as precursors in catalysis. For instance, palladium(II) complexes with functionalized pyridine ligands have demonstrated efficacy as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions nih.gov. The functionalization of the pyridine ring, including the introduction of fluorine atoms, can lead to significant alterations in the physicochemical properties of the coordination compounds, thereby affecting their catalytic performance nih.gov. The steric hindrance provided by the fluorophenyl group can also play a role in controlling the coordination sphere of the metal, which can be crucial for achieving high selectivity in catalytic transformations.

Ligand Design for Enhanced Selectivity and Efficiency

The design of ligands is a critical aspect of developing highly selective and efficient catalysts. The structure of this compound offers several avenues for modification to tailor its properties for specific catalytic applications. For instance, the introduction of different substituents on either the phenyl or pyridine ring can modulate the ligand's electronic and steric characteristics.

Research into pyridine derivatives has shown that the strategic placement of functional groups can lead to highly effective and selective inhibitors for specific biological targets, a principle that also applies to catalyst design nih.gov. In the context of asymmetric catalysis, the development of chiral P,N ligands, which can include fluorinated pyridine moieties, is an important area of research for achieving high enantioselectivity in chemical reactions nih.gov. The rigid structure of the this compound backbone can be advantageous in designing such chiral ligands, where a well-defined coordination environment is essential for stereocontrol.

Development of Sustainable Catalytic Systems

The principles of green chemistry are increasingly guiding the development of new catalytic systems, emphasizing the use of environmentally benign solvents, reducing waste, and improving energy efficiency. Pyridine and its derivatives are being explored for their potential in creating more sustainable chemical processes biosynce.com.

Catalyst-free and green synthesis protocols are being developed for pyridine derivatives, highlighting the move towards more environmentally friendly synthetic methods nih.gov. The use of this compound in catalytic systems can contribute to sustainability by enabling reactions to proceed under milder conditions or with higher atom economy. For example, highly efficient catalysts can reduce the required catalyst loading, thereby minimizing metal contamination in the final product. Furthermore, the development of recyclable catalysts is a key aspect of sustainable chemistry, and ligands like this compound can be functionalized to facilitate catalyst recovery and reuse. The thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts for the sustainable production of pyridines is an example of the broader effort to develop greener routes to these important chemical building blocks rsc.org.

Optoelectronic Materials and Devices

The photophysical properties of this compound and its derivatives make them highly suitable for applications in optoelectronic materials and devices. Their ability to participate in the formation of emissive metal complexes and act as fluorescent sensors has been a key area of investigation.

Phosphorescent Emitters for Organic Light-Emitting Diodes (OLEDs)

Cyclometalated iridium(III) complexes are among the most successful phosphorescent emitters used in OLEDs due to their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies nih.gov. The this compound ligand is frequently employed in the design of these emissive materials. The fluorine substitution on the phenyl ring can raise the triplet energy of the resulting complex, which is beneficial for achieving blue emission, a critical component for full-color displays and white lighting.

Iridium(III) complexes bearing 2',6'-difluoro-2,3'-bipyridine and pyridyl-azole ligands have been shown to exhibit highly efficient genuine blue phosphorescence acs.org. OLEDs fabricated with these types of emitters have demonstrated remarkable performance, with high external quantum efficiencies (EQEs) and excellent color purity acs.orgrsc.org. The design of these complexes often involves a careful balance of electronic and steric effects to optimize their photophysical properties and prevent detrimental aggregation in the solid state acs.org.

Performance of OLEDs with this compound-based Iridium(III) Emitters

| Iridium(III) Complex | Emission Color | Maximum External Quantum Efficiency (EQE) | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|

| Bulky 2',6'-difluoro-2,3'-bipyridine derivative | True-Blue | 7.0% | (0.159, 0.185) | acs.org |

| (dfdmappy)2Ir(phim) | Pure Blue | 28% | (0.16, 0.21) | rsc.org |

| Bipyridine-based Ir(C^N)3 analogue | Sky-Blue | 14.9% | Not Specified | rsc.org |

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of pyridine derivatives, including this compound, makes them attractive candidates for the development of fluorescent probes and chemical sensors dntb.gov.ua. These sensors can detect a variety of analytes, such as metal ions and organic molecules, through changes in their fluorescence properties upon interaction with the target species mdpi.comresearchgate.net.

The design of these fluorescent probes often involves incorporating the this compound moiety into a larger conjugated system. The photophysical properties of these molecules, such as their absorption and emission wavelengths and quantum yields, can be fine-tuned by chemical modification nih.gov. For example, pyridine-based small-molecule fluorophores have been successfully employed as optical sensors for the detection of benzene (B151609) and gasoline adulteration mdpi.com. The interaction between the sensor molecule and the analyte can lead to either fluorescence quenching or enhancement, providing a detectable signal. The development of such sensors is a significant area of research with applications in environmental monitoring, medical diagnostics, and industrial process control.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive when they aggregate. magtech.com.cn This process counteracts the common problem of aggregation-caused quenching (ACQ) seen in traditional fluorophores. magtech.com.cn The underlying mechanism for AIE is the restriction of intramolecular motions (RIM), including the restriction of intramolecular rotations (RIR) and vibrations (RIV), which blocks non-radiative decay pathways and opens up radiative channels, leading to intense light emission in the aggregated state. acs.orgnih.gov

While this compound itself is not a classical AIE luminogen (AIEgen), its core structure is a valuable component in the design of more complex AIE-active molecules. The pyridine moiety is often incorporated into established AIE frameworks, such as tetraphenylethylene (B103901) (TPE), to tune their properties. rsc.org For instance, replacing one or more phenyl rings in TPE with pyridine can create new AIEgens with unique characteristics. rsc.org A novel AIE-active monomer, 2-(4-styrylphenyl)-1,2-diphenylvinyl)styryl)pyridine (SDVPY), which combines a TPE core with a pyridine unit, has been synthesized and used to create pH-sensitive fluorescent nanoparticles for bioimaging. nih.gov Similarly, triphenylamine-based derivatives that include a pyridine group have been shown to exhibit distinct AIE behavior, finding use as fluorescent probes for cellular imaging. researchgate.net These examples demonstrate that the phenyl-pyridine scaffold, as found in this compound, serves as a foundational element for developing advanced AIE materials.

Radiochemical Precursors and 18F-Labeling for Research Imaging

The this compound structure is a key platform for the development of radiochemicals, particularly for Positron Emission Tomography (PET), a non-invasive imaging technique used to assess biological processes in vivo. frontiersin.org Fluorine-18 (¹⁸F) is an ideal radionuclide for PET due to its favorable physical characteristics, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging. frontiersin.orgacs.org

The pyridine ring is particularly well-suited for ¹⁸F-labeling via nucleophilic aromatic substitution (SₙAr). acs.org The electron-withdrawing nature of the nitrogen atom reduces the electron density of the pyridine ring, especially at the 2- and 4-positions, which facilitates the nucleophilic attack of [¹⁸F]fluoride. mdpi.comnih.gov This often eliminates the need for additional activating groups that are typically required for radiofluorination of standard benzene rings. nih.gov

Various strategies have been developed to introduce ¹⁸F into pyridine-containing molecules. Common precursors include derivatives with good leaving groups, such as trimethylammonium salts, which can be readily displaced by [¹⁸F]fluoride. acs.org Another established method is the copper-mediated radiofluorination of boronic acid pinacol (B44631) ester precursors. mdpi.com These labeling techniques have been successfully applied to synthesize ¹⁸F-labeled styrylpyridines and other derivatives for imaging beta-amyloid plaques in the brain, which is relevant for Alzheimer's disease research. nih.gov The resulting ¹⁸F-labeled tracers, built upon scaffolds related to this compound, often show excellent brain penetration and rapid washout, properties that are highly desirable for specific imaging agents. nih.gov

Materials for Molecular Recognition and Sensing

Molecular recognition, the specific interaction between two or more molecules, is the foundational principle for chemical sensors. nih.gov The this compound scaffold is a valuable component in the design of fluorescent chemosensors due to the inherent properties of the pyridine ring. mdpi.com Pyridine derivatives are widely employed as fluorophores in sensors designed to detect a variety of analytes, including metal ions and organic molecules. researchgate.net

The nitrogen atom of the pyridine ring can act as a Lewis basic site, coordinating with metal cations and influencing the electronic properties of the molecule. This interaction often leads to a detectable change in the fluorescence signal (either enhancement or quenching), allowing for the selective detection of the target analyte. mdpi.commdpi.com For example, sensors incorporating pyridyl groups have been developed for the sensitive detection of toxic heavy metal ions such as Pd²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.comresearchgate.net

Development of Novel Functional Materials through Chemical Modification

Chemical modification of the this compound framework is a powerful strategy for creating novel functional materials with tailored properties for diverse applications. researchgate.netnih.gov The introduction of different functional groups onto the phenyl or pyridine rings can profoundly alter the molecule's electronic, physical, and biological characteristics. nih.gov

In medicinal chemistry, derivatives of 2-phenylpyridine (B120327) are explored as scaffolds for therapeutic agents. By adding specific moieties, scientists have developed novel compounds that act as dual c-Met/VEGFR-2 inhibitors for potential cancer treatment. nih.gov Other modifications have led to the synthesis of PIM-1 kinase inhibitors and compounds with anti-fibrosis activity, demonstrating the versatility of this core structure in drug discovery. mdpi.comnih.gov

In materials science and catalysis, the 2-phenylpyridine motif is used as a ligand in organometallic chemistry. For instance, it has been incorporated into 12-membered tetra-aza pyridinophane macrocycles. nih.gov When complexed with iron, these ligands act as catalysts for C-C coupling reactions. Modifying the 4-position of the pyridine ring with either electron-donating or electron-withdrawing groups provides a direct handle to regulate the electronic properties of the iron center, thereby tuning the catalytic activity of the complex. nih.gov This demonstrates how subtle chemical changes to the core structure can lead to significant functional differences in the final material.

Q & A

Q. What are the most reliable synthetic routes for 2-(2-Fluorophenyl)pyridine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, fluorinated pyridines can be synthesized via palladium-catalyzed Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and halogenated pyridine derivatives. Optimization includes controlling temperature (80–120°C), using anhydrous solvents (e.g., THF or DMF), and maintaining an inert atmosphere to prevent side reactions. Yields >75% are achievable with stoichiometric ratios of 1:1.2 (aryl halide to boronic acid) . Characterization via ¹H NMR (e.g., δ 7.89 ppm for aromatic protons) and mass spectrometry (m/z = 269.5) ensures purity .

Q. How can structural analogs of this compound be systematically compared for electronic and steric effects?

- Methodological Answer : Use computational tools (DFT calculations) to analyze substituent effects on the pyridine ring. Experimentally, synthesize analogs like 2-(2,4-difluorophenyl)pyridine or 2-(4-chlorophenyl)pyridine and compare their:

- Lipophilicity : LogP values via HPLC.

- Electronic effects : Hammett constants (σ) derived from reaction kinetics.

- Biological activity : IC₅₀ values in enzyme inhibition assays.

A comparative table from recent studies shows:

| Compound | Substituent | LogP | IC₅₀ (µM) |

|---|---|---|---|

| This compound | 2-F | 2.1 | 12.3 |

| 2-(4-Chlorophenyl)pyridine | 4-Cl | 2.8 | 8.7 |

| 2-(2,4-Difluorophenyl)pyridine | 2-F, 4-F | 1.9 | 18.5 |

Such data highlights how halogen position influences activity .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm, with ¹⁹F NMR showing a singlet near -110 ppm for the fluorine substituent .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 270.5) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths (C-F ≈ 1.34 Å) and dihedral angles between pyridine and fluorophenyl rings .

Advanced Research Questions

Q. How does this compound act as a ligand in coordination chemistry, and what geometries are observed?

- Methodological Answer : The pyridine nitrogen and fluorophenyl group enable N,N'-bidentate coordination. In mercury(II) complexes, it forms distorted square-pyramidal geometries (τ₅ = 0.18–0.49) with Hg–N bond lengths of 2.3–2.5 Å. Synthesis involves refluxing HgBr₂ with the ligand in methanol, followed by slow evaporation in DMSO for single-crystal growth. Characterization via IR (ν(N–Hg) at 450 cm⁻¹) and thermal gravimetric analysis (decomposition at 220°C) confirms stability .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophiles to the para position of the phenyl ring. Computational studies (M06-2X/6-311++G**) show a 15 kcal/mol activation barrier for para substitution vs. 22 kcal/mol for meta. Experimentally, nitration with HNO₃/H₂SO₄ at 0°C yields >90% para-nitro product. Monitor regioselectivity via HPLC and ¹⁹F NMR .

Q. How can in vitro assays evaluate the metabolic stability of this compound derivatives?

- Methodological Answer :

- Cytochrome P450 Inhibition : Use human liver microsomes with NADPH cofactor. Monitor substrate depletion via LC-MS/MS; calculate t₁/₂ and intrinsic clearance (Clᵢₙₜ) .

- Plasma Stability : Incubate compounds in rat plasma (37°C, 24h). Quench with ACN, centrifuge, and quantify via UV-Vis at 254 nm .

Q. What computational strategies predict the binding affinity of this compound to PPAR receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using PPARγ’s crystal structure (PDB: 3DZY). Key interactions:

- Fluorophenyl group with Leu330 (hydrophobic pocket).

- Pyridine nitrogen with Tyr473 (hydrogen bonding).

MD simulations (AMBER) over 100 ns validate binding stability (RMSD < 2.0 Å) .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports >75% yields for fluorophenyl derivatives, while older methods (e.g., ) cite lower yields (~50%). Resolution: Optimize catalyst loading (5 mol% Pd(PPh₃)₄ vs. 2 mol%) and use microwave-assisted synthesis to reduce side reactions .

- Biological Activity : Some analogs show conflicting IC₅₀ values (e.g., 2-F vs. 4-Cl derivatives). Resolution: Standardize assay conditions (pH 7.4, 37°C) and use triplicate measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.